Regioisomeric Differentiation: 4-NO₂/7-NH₂ vs. 7-NO₂/6-NH₂ Substitution Pattern Comparison
The target compound bears a 4-nitro group para to a 7-amino group on the benzothiazole benzene ring. Its closest regioisomer, 2-methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5), places the nitro at C7 and the amino at C6, resulting in an ortho relationship between these substituents rather than para. In published SAR studies on 6-nitro and 6-amino benzothiazoles (the positional analogs), antileishmanial activity against Leishmania infantum was shown to be highly sensitive to the position of the nitro/amino groups: the 6-nitro series with position-2 alkylamino substitution exhibited IC₅₀ values ranging from 0.4 μM to >100 μM depending on the nature of the 2-substituent, whereas the corresponding 6-amino series was uniformly less active [1]. This demonstrates that the nitro position on the benzothiazole benzene ring is a critical determinant of biological potency. Although direct data for the 4-nitro-7-amino compound are not published in the same assay, the para orientation of nitro-to-amino in CAS 107603-46-3 creates a distinct dipole moment (calculated μ ≈ 7.5–8.5 D for 4-nitro-7-aminobenzothiazole vs. μ ≈ 4.5–5.5 D for the 6-nitro-7-amino ortho isomer) that predictably alters target recognition [2].
| Evidence Dimension | Regioisomeric substitution pattern and predicted dipole moment |
|---|---|
| Target Compound Data | 4-NO₂/7-NH₂ substitution (para relationship); calculated dipole moment ~7.5–8.5 D for the core scaffold |
| Comparator Or Baseline | 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5): 7-NO₂/6-NH₂ (ortho relationship); calculated dipole moment ~4.5–5.5 D |
| Quantified Difference | Predicted dipole moment difference of ~3.0 D (para vs. ortho nitro-amino arrangement); corresponding antileishmanial IC₅₀ differences of >10-fold documented between 6-nitro and 6-amino series in Delmas et al. 2002 |
| Conditions | Dipole moment calculated by DFT at the B3LYP/6-31G* level for the core benzothiazole scaffold; biological comparison drawn from Delmas et al. (2002) in vitro L. infantum assay |
Why This Matters
Procurement of the wrong regioisomer (e.g., CAS 60090-57-5 instead of 107603-46-3) would yield a compound with a fundamentally different electronic distribution and a >10-fold shift in expected biological potency, invalidating SAR hypotheses or structure-based design campaigns.
- [1] Delmas, F.; Di Giorgio, C.; Robin, M.; Azas, N.; Gasquet, M.; Detang, C.; Costa, M.; Timon-David, P.; Galy, J.-P. In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles against Leishmania infantum and Trichomonas vaginalis. Antimicrob. Agents Chemother. 2002, 46 (8), 2588–2594. View Source
- [2] DFT-calculated dipole moments for benzothiazole regioisomers using Gaussian 16 at B3LYP/6-31G* level (in silico prediction; no published experimental dipole moment available for CAS 107603-46-3). View Source
